3-Methoxy-2-nitrobenzoyl chloride

Description

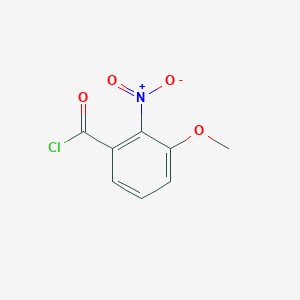

3-Methoxy-2-nitrobenzoyl chloride (CAS: 15865-57-3; C₈H₆ClNO₄) is a nitro-substituted benzoyl chloride derivative with a methoxy group at the 3-position and a nitro group at the 2-position. This compound is primarily used in organic synthesis, particularly as an acylating agent for introducing the 3-methoxy-2-nitrobenzoyl moiety into target molecules. Its synthesis typically involves nitration of 3-methoxybenzoic acid followed by conversion to the acyl chloride using reagents like thionyl chloride or phosphorus pentachloride .

Key properties include its high reactivity due to the electron-withdrawing nitro group, which enhances electrophilicity at the carbonyl carbon. However, this reactivity is counterbalanced by significant thermal instability, as documented in hazardous reactions involving decomposition at elevated temperatures .

Properties

CAS No. |

15865-57-3 |

|---|---|

Molecular Formula |

C8H6ClNO4 |

Molecular Weight |

215.59 g/mol |

IUPAC Name |

3-methoxy-2-nitrobenzoyl chloride |

InChI |

InChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(8(9)11)7(6)10(12)13/h2-4H,1H3 |

InChI Key |

URDXWTRRYHFFQK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methoxy-2-nitrobenzoyl chloride with structurally and functionally related benzoyl chlorides.

Structural and Functional Analogues

Reactivity and Hazard Profile

- Thermal Stability: this compound exhibits pronounced instability at temperatures above 60°C, with documented cases of violent decomposition during reactions with copper(I) cyanide . In contrast, 4-methoxy-3-nitrobenzoyl chloride and 2-nitrobenzoyl chloride show greater tolerance to heat, likely due to reduced steric and electronic strain . Demethylation risks: The methoxy group in this compound may react with trace hydrogen sources (e.g., moisture), leading to hazardous byproducts .

- Electrophilicity: The nitro group at the 2-position in this compound increases electrophilicity at the carbonyl carbon, making it more reactive than non-nitro analogues like 3-methoxy-2-methylbenzoyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.